

# Application Notes and Protocols for BDM91288 in Antibiotic Synergy Studies

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## Compound of Interest

Compound Name: **BDM91288**

Cat. No.: **B12376597**

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These application notes provide a comprehensive guide to the experimental design for studying the synergistic effects of **BDM91288**, a potent AcrB efflux pump inhibitor, with various antibiotics. Detailed protocols for key assays are provided to ensure robust and reproducible results.

## Introduction to BDM91288 and Antibiotic Synergy

**BDM91288** is an orally active pyridylpiperazine-based inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug efflux system in Gram-negative bacteria such as *Klebsiella pneumoniae*.<sup>[1][2][3]</sup> Efflux pumps are a major mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell and reducing their intracellular concentration to sub-therapeutic levels. By inhibiting the AcrB pump, **BDM91288** can restore the efficacy of antibiotics that are substrates of this pump, a phenomenon known as antibiotic synergy.

Synergistic interactions are of significant interest in combating antimicrobial resistance as they can potentially:

- Enhance the efficacy of existing antibiotics.
- Reduce the required therapeutic dose, minimizing toxicity.

- Overcome existing resistance mechanisms.
- Broaden the spectrum of activity of an antibiotic.

This document outlines the standard in vitro methods for quantifying the synergistic potential of **BDM91288** with other antimicrobial agents.

## Data Presentation: Quantifying Synergy

The synergistic activity of **BDM91288** is typically quantified using the checkerboard assay, which determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of the inhibitor. The results are then used to calculate the Fractional Inhibitory Concentration Index (FICI), a key parameter for defining the nature of the drug interaction.

Table 1: Hypothetical Checkerboard Assay Data for **BDM91288** with Levofloxacin against *Klebsiella pneumoniae*

| Antibiotic/Inhibitor | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
|----------------------|-------------------|----------------------------|------|----------------|
| Levofloxacin         | 8                 | 1                          | 0.25 | Synergy        |
| BDM91288             | 64                | 16                         |      |                |

FICI Calculation:

The FICI is calculated using the following formula:

$$\text{FICI} = (\text{MIC of Antibiotic in combination} / \text{MIC of Antibiotic alone}) + (\text{MIC of BDM91288 in combination} / \text{MIC of BDM91288 alone})$$

- Synergy:  $\text{FICI} \leq 0.5$
- Additive/Indifference:  $0.5 < \text{FICI} \leq 4$
- Antagonism:  $\text{FICI} > 4$

# Experimental Protocols

## Checkerboard Assay Protocol

The checkerboard assay is a robust method to determine the synergistic interaction between two compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Objective: To determine the FICI of an antibiotic in combination with **BDM91288**.

Materials:

- **BDM91288** stock solution
- Antibiotic stock solution (e.g., Levofloxacin)
- Bacterial strain (e.g., Klebsiella pneumoniae)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Bacterial Inoculum Preparation:
  - From a fresh overnight culture plate, inoculate a single colony into CAMHB.
  - Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).
  - Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Plate Setup:
  - Prepare serial two-fold dilutions of the antibiotic horizontally across the 96-well plate in CAMHB.

- Prepare serial two-fold dilutions of **BDM91288** vertically down the plate in CAMHB.
- The final plate will contain a matrix of antibiotic and **BDM91288** concentrations.
- Include wells with antibiotic alone and **BDM91288** alone to determine their individual MICs. Also, include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

- Inoculation and Incubation:
  - Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  - Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
  - After incubation, determine the MIC for each compound alone and in each combination well. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
  - Calculate the FICI for each combination that shows growth inhibition using the formula mentioned above. The lowest FICI value is reported.

## Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic view of the bactericidal or bacteriostatic effects of an antimicrobial agent over time.[7][8][9]

Objective: To assess the rate of bacterial killing by an antibiotic in the presence and absence of **BDM91288**.

Materials:

- **BDM91288** stock solution
- Antibiotic stock solution
- Bacterial strain
- CAMHB

- Sterile tubes or flasks
- Sterile saline or PBS for dilutions
- Agar plates (e.g., Tryptic Soy Agar)
- Incubator and shaker

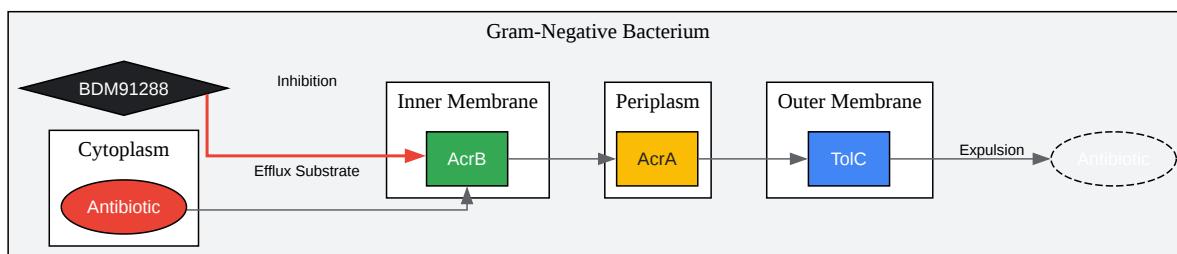
Procedure:

- Inoculum Preparation: Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to approximately  $5 \times 10^5$  CFU/mL in a larger volume.
- Assay Setup:
  - Prepare tubes or flasks with CAMHB containing the following:
    - Growth control (no drug)
    - Antibiotic alone (at a relevant concentration, e.g., MIC)
    - **BDM91288** alone (at a fixed sub-inhibitory concentration)
    - Antibiotic + **BDM91288**
  - Inoculate each tube with the prepared bacterial suspension.
- Incubation and Sampling:
  - Incubate the tubes at 37°C with shaking.
  - At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each tube.
- Viable Cell Counting:
  - Perform serial ten-fold dilutions of each aliquot in sterile saline.

- Plate a known volume of the appropriate dilutions onto agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
  - Count the colonies on the plates to determine the number of CFU/mL at each time point.
  - Plot the log<sub>10</sub> CFU/mL versus time for each condition.
  - Synergy is typically defined as a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

## Mandatory Visualizations

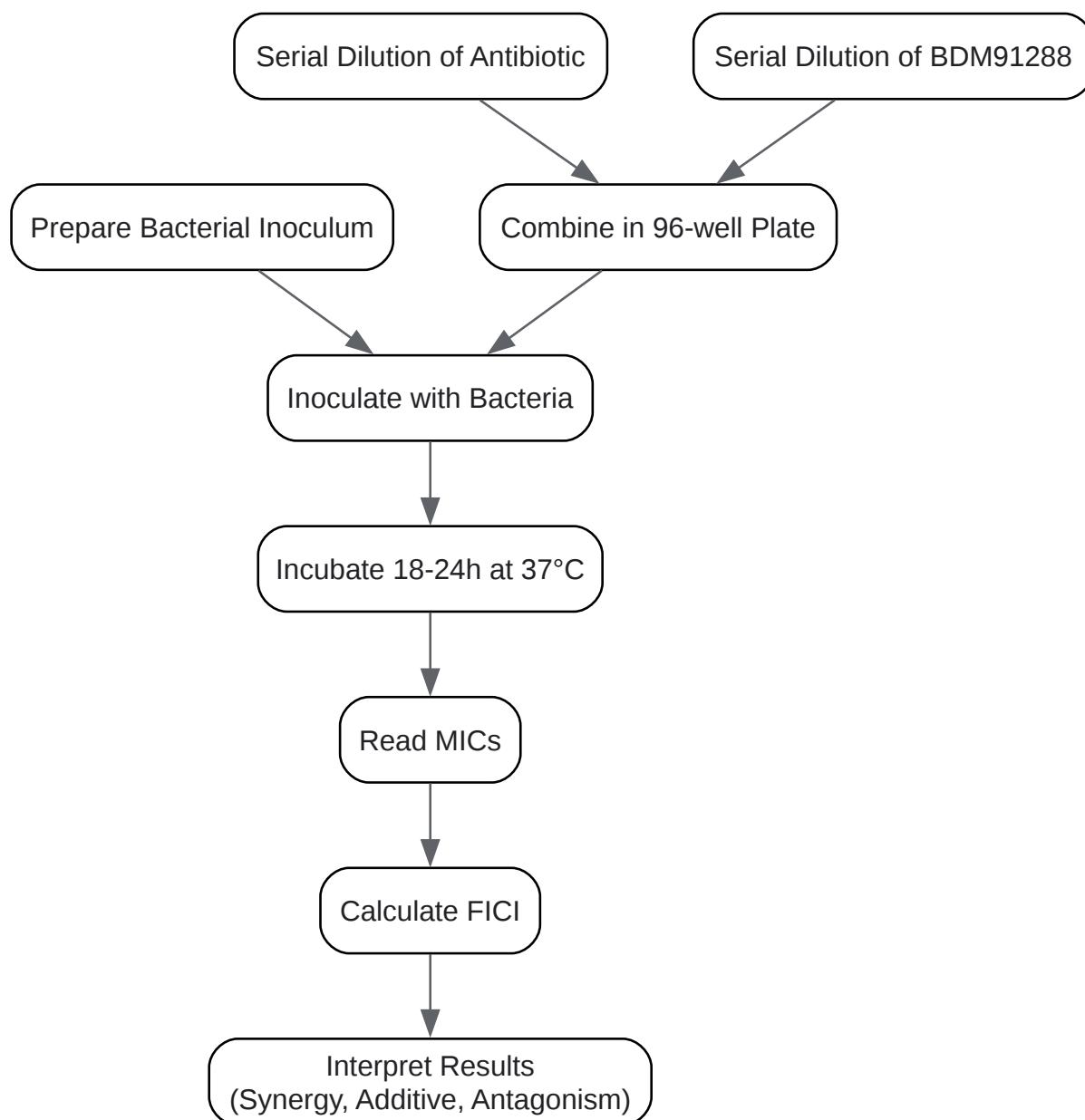
### Mechanism of Action: BDM91288 Inhibition of the AcrAB-TolC Efflux Pump



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Caption: **BDM91288** inhibits the AcrB component of the AcrAB-TolC efflux pump.

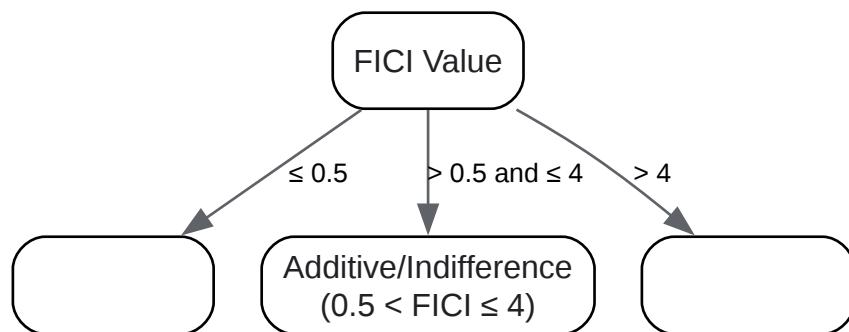
### Experimental Workflow: Checkerboard Assay



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Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

## Logical Relationship: FICI Interpretation



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Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

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